3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Description
This compound is a highly modified nucleoside analog with a complex stereochemistry and functionalization pattern. Its structure includes:
- A 2,4-dioxopyrimidin-1-yl base (uracil derivative) at the C2 position of the oxolane (tetrahydrofuran) ring.
- A bis(4-methoxyphenyl)-phenylmethoxy (DMT-like) protecting group at the C4 position.
- A di(propan-2-yl)amino phosphanyl group linked via a propanenitrile spacer, enabling its use in oligonucleotide synthesis .
- Stereochemical specificity at C2, C3, and C4 (2R,3R,4S), critical for base-pairing and enzymatic recognition .
Produced by Pars Biochem (SKU: 118362-03-1), it serves as a phosphoramidite intermediate in solid-phase nucleic acid synthesis. The tert-butyldimethylsilyl (TBDMS) group in related analogs (e.g., ) is replaced here with a DMT-like group, enhancing solubility and deprotection efficiency .
Properties
Molecular Formula |
C38H45N4O8P |
|---|---|
Molecular Weight |
716.8 g/mol |
IUPAC Name |
3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H45N4O8P/c1-26(2)42(27(3)4)51(48-24-10-22-39)50-35-33(25-47-36(35)41-23-21-34(43)40-37(41)44)49-38(28-11-8-7-9-12-28,29-13-17-31(45-5)18-14-29)30-15-19-32(46-6)20-16-30/h7-9,11-21,23,26-27,33,35-36H,10,24-25H2,1-6H3,(H,40,43,44)/t33-,35+,36+,51?/m0/s1 |
InChI Key |
CTMYNQLRHZTTLF-YPQZKSMWSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](CO[C@H]1N2C=CC(=O)NC2=O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=O)NC2=O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves several steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and implementing continuous flow processes to enhance efficiency and reduce costs. Advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups allows for potential oxidation reactions.
Reduction: The nitrile group can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional Group Impact on Reactivity and Stability
- Protecting Groups : The DMT-like group in the target compound (vs. TBDMS in ) allows milder deprotection (e.g., acetic acid vs. HF), reducing side reactions .
- Phosphanyl Linkers: The diisopropylamino phosphanyl group enables rapid coupling (>99% efficiency) in automated synthesizers, outperforming benzyl- or cyanoethyl-protected analogs .
- Base Modifications: The 2,4-dioxopyrimidin-1-yl base (uracil) in the target compound contrasts with 4-amino-2-oxopyrimidinyl (cytosine analog in ), altering base-pairing specificity and hydrogen-bonding interactions .
Biological Activity
The compound 3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Formula and Structure
- Chemical Formula : C₄₄H₄₉N₅O₇P
- IUPAC Name : 3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
The structure features multiple functional groups including methoxy phenyl groups and a pyrimidine derivative, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological pathways:
-
Purinergic Signaling Pathway :
- The compound may modulate purinergic receptors (P1 and P2Y receptors), which are crucial in cellular signaling related to immunity and inflammation .
- Activation of these receptors can influence intracellular calcium levels and protein kinase pathways, potentially affecting cell proliferation and apoptosis.
-
Phosphorylation Processes :
- The presence of phosphanyl groups suggests potential interactions with kinases involved in phosphorylation processes, which are vital for signal transduction in cells.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit anticancer properties :
- In Vitro Studies :
- Cell viability assays showed that derivatives with similar structural features inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Case Studies
-
Study on Antitumor Activity :
- A study published in the Journal of Medicinal Chemistry evaluated a series of compounds structurally related to the target compound. Results indicated significant antitumor activity against breast and lung cancer models, attributed to their ability to induce apoptosis through mitochondrial pathways .
- Inflammation Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
